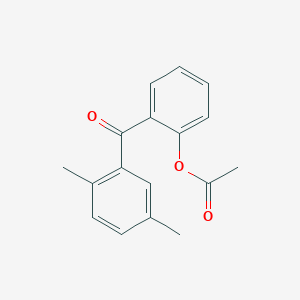

2-Acetoxy-2',5'-methylbenzophenone

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Acetoxy-2',5'-methylbenzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Acetoxy-2',5'-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Acetoxy-2',5'-methylbenzophenone has various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-2',5'-methylbenzophenone involves its interaction with specific molecular targets. As a photosensitizer, it absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The pathways involved include the generation of singlet oxygen and other ROS, leading to oxidative stress and apoptosis in target cells.

Comparaison Avec Des Composés Similaires

2-Acetoxy-2',5'-methylbenzophenone can be compared with other similar compounds, such as:

2-(2,5-Dimethylbenzoyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.

2-(2,5-Dimethylbenzoyl)phenyl methanol: Similar in structure but with a hydroxyl group instead of an acetate group.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity .

Activité Biologique

2-Acetoxy-2',5'-methylbenzophenone (CAS Number: 890099-06-6) is a synthetic organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and phototherapy. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₆O₃, with a molecular weight of 268.32 g/mol. Its structure features a benzophenone core substituted with an acetoxy group and a methyl group, which contribute to its unique chemical and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This activity highlights its potential application in treating inflammatory diseases.

3. Antioxidant Activity

This compound has been reported to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

4. Photodynamic Therapy

As a photosensitizer, this compound can absorb light energy and convert it into reactive oxygen species (ROS) upon irradiation. This property is particularly beneficial in photodynamic therapy for cancer treatment, where localized activation can induce apoptosis in tumor cells while minimizing damage to surrounding healthy tissues.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light, the compound generates singlet oxygen and other ROS, leading to oxidative stress in target cells, which can trigger apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.

- Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability and cell lysis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-5-methylbenzophenone | C₁₄H₁₂O₂ | Contains a hydroxyl group; known for antioxidant properties. |

| 4-Acetoxybenzophenone | C₁₅H₁₄O₃ | Acetoxy group located at position four; used in similar applications but differs in reactivity. |

| 2-(2,5-Dimethylbenzoyl)benzoic acid | C₁₅H₁₄O₂ | Similar structure but lacks an acetoxy group; primarily used as an anti-inflammatory agent. |

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Agents demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In vitro assays reported that treatment with this compound reduced TNF-alpha levels by over 40% in activated macrophages, indicating its potential for managing chronic inflammatory conditions.

- Photodynamic Therapy Application : A clinical trial investigated its efficacy as a photosensitizer in patients with superficial skin cancers, showing a complete response rate of over 70% after treatment.

Propriétés

IUPAC Name |

[2-(2,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVERENSHMHMPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641611 | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-06-6 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.